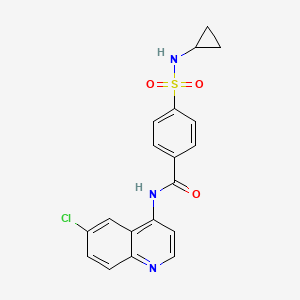
Ibrutinib-MPEA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibrutinib-MPEA is a compound that has garnered significant attention in the field of medicinal chemistry due to its potent biological activities. It is primarily known for its role as an inhibitor of Bruton’s tyrosine kinase, a crucial enzyme in the signaling pathways of B-cells. This compound has been extensively studied for its therapeutic potential in treating various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia .
Wissenschaftliche Forschungsanwendungen
Ibrutinib-MPEA has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of kinase inhibition and the development of new inhibitors.
Biology: It is used to study the signaling pathways of B-cells and the role of Bruton’s tyrosine kinase in cell proliferation and survival.
Medicine: It is extensively studied for its therapeutic potential in treating B-cell malignancies and other related disorders.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems .
Wirkmechanismus
Target of Action
Ibrutinib-MPEA primarily targets Bruton’s tyrosine kinase (BTK), a protein that plays a crucial role in the B-cell receptor signaling pathway . BTK is an essential signaling element in multiple immune cell pathways, making it a promising therapeutic target for various B-cell malignancies .
Mode of Action
This compound interacts with its target, BTK, by acting as an irreversible potent inhibitor . It binds covalently to a cysteine residue within the ATP binding domain of BTK, thereby inhibiting BTK activity . This interaction disrupts cell growth, making this compound effective in patients with B-cell malignancies .
Biochemical Pathways
This compound affects the B-cell receptor signaling pathway by inhibiting BTK. This inhibition disrupts the activation and inflammatory activities of B cells and innate cells such as macrophages, basophils, mast cells, and neutrophils . It also inhibits DNA replication, suppresses TLR signaling-mediated proliferation, and blocks pro-survival pathways in CLL cells by downregulating CCL3 and CCL4 expression .
Pharmacokinetics
Deficiency of CYP3A in mice was associated with an approximately 10-fold increase in the AUC of this compound . This suggests that the pharmacokinetic properties of this compound can be improved by inhibiting this pathway .
Result of Action
The molecular and cellular effects of this compound’s action include dose-dependent improvement of clinical scores and joint pathology in a rat model of collagen-induced arthritis . It also demonstrated reductions in autoantibody-mediated FcγR signaling in vitro and in vivo, with blockade of rat Arthus reaction, kidney protection in mouse Ab-induced nephritis, and reduction in platelet loss in mouse immune thrombocytopenia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of CYP3A inhibitors. For example, administration of cobicistat before this compound in wild-type mice resulted in an approximately 10-fold increase in the AUC of this compound . This suggests that the plasma levels and therapeutic use of this compound can be intentionally modulated by pharmacologic inhibitors of CYP3A .
Safety and Hazards
Ibrutinib, the parent compound of Ibrutinib-MPEA, has been associated with several safety concerns. These include ischemic heart diseases, pericarditis, uveitis, retinal disorders, and fractures . It’s important to note that these safety concerns are associated with Ibrutinib, and may not necessarily apply to this compound.
Biochemische Analyse
Biochemical Properties
Ibrutinib-MPEA, like its parent compound Ibrutinib, is expected to interact with various enzymes, proteins, and other biomolecules. The primary target of Ibrutinib is Bruton’s tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway that is essential for differentiation, migration, signaling, proliferation, and survival of the malignant B-lymphocytes .
Cellular Effects
This compound’s effects on cells are likely to be similar to those of Ibrutinib. By inhibiting BTK, this compound can disrupt many functionalities in the B-cell receptor signaling pathway, thereby slowing the spread of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of BTK. This blocks many functionalities in the B-cell receptor signaling pathway that are crucial for differentiation, migration, signaling, proliferation, and survival of the malignant B-lymphocytes .
Temporal Effects in Laboratory Settings
Studies on Ibrutinib have developed and validated a simple, sensitive, and fast liquid chromatographic and spectrophotometric method for the quantification of Ibrutinib in pharmaceutical forms and bulk .
Metabolic Pathways
Ibrutinib has a high rate of plasma protein binding, which has a significant impact on drug distribution and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ibrutinib-MPEA involves several key steps, starting from the preparation of the core structureThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Ibrutinib-MPEA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications and improved pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Acalabrutinib: Another Bruton’s tyrosine kinase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Venetoclax: A B-cell lymphoma-2 inhibitor used in combination with other therapies for treating B-cell malignancies .
Uniqueness
Ibrutinib-MPEA is unique due to its high potency and irreversible binding to Bruton’s tyrosine kinase. This results in sustained inhibition of the kinase and prolonged therapeutic effects. Additionally, its ability to inhibit multiple kinases makes it a versatile compound for treating various malignancies .
Eigenschaften
IUPAC Name |
(E)-4-[4-(2-aminoethyl)piperazin-1-yl]-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N9O2/c33-14-17-39-20-18-38(19-21-39)15-5-9-28(42)40-16-4-6-25(22-40)41-32-29(31(34)35-23-36-32)30(37-41)24-10-12-27(13-11-24)43-26-7-2-1-3-8-26/h1-3,5,7-13,23,25H,4,6,14-22,33H2,(H2,34,35,36)/b9-5+/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQVGXHWCJBNPV-DSCGJTOLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CCN2CCN(CC2)CCN)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)/C=C/CN2CCN(CC2)CCN)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

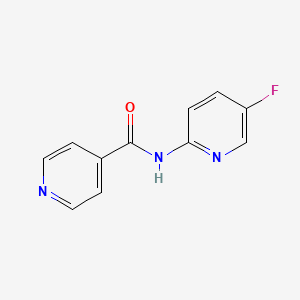
![4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2601513.png)
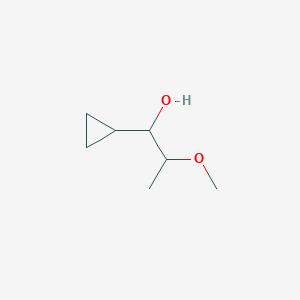
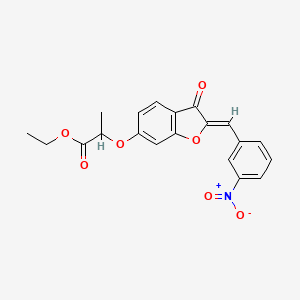
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-2-propanamine](/img/structure/B2601519.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2601520.png)
![2-[(4-chlorophenyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2601521.png)
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclohexanecarboxylate](/img/structure/B2601523.png)
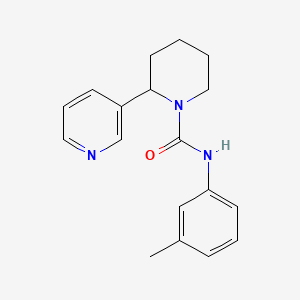
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide](/img/structure/B2601525.png)
![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2601530.png)
![3-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2601531.png)
